molecular formula C10H20N2O B8281056 2-(4-Ethylpiperazin-1-yl)-2-methyl-propanal

2-(4-Ethylpiperazin-1-yl)-2-methyl-propanal

Cat. No. B8281056
M. Wt: 184.28 g/mol
InChI Key: ZUIRZMOTUUHUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940744B2

Procedure details

To a cooled (0° C.) solution of 2-bromo-2-methyl-propanal (2504 mg, 16.58 mmol), prepared as in Example 5, in 15 mL of DCM was added 1-ethylpiperazine (2.53 mL, 19.9 mmol) and TEA (2.31 mL, 16.58 mmol) and the solution stirred at rt for 24 hours. The mixture was worked up with 1N HCl (50 mL) and DCM (50 mL×2). The aqueous was basified with KOH to pH ˜11 and washed with DCM (50 mL×3). The organic layers were washed with saturated sodium chloride, dried (MgSO4), and then concentrated to obtain 2-(4-ethylpiperazin-1-yl)-2-methyl-propanal (90% yield) as an oil.
Quantity
2504 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.53 mL
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
2.31 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:6])([CH3:5])[CH:3]=[O:4].[CH2:7]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[CH3:8].Cl.[OH-].[K+]>C(Cl)Cl>[CH2:7]([N:9]1[CH2:14][CH2:13][N:12]([C:2]([CH3:6])([CH3:5])[CH:3]=[O:4])[CH2:11][CH2:10]1)[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
2504 mg
Type
reactant
Smiles
BrC(C=O)(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
2.53 mL
Type
reactant
Smiles
C(C)N1CCNCC1
Name
TEA
Quantity
2.31 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at rt for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
WASH
Type
WASH
Details
washed with DCM (50 mL×3)
WASH
Type
WASH
Details
The organic layers were washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C(C=O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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